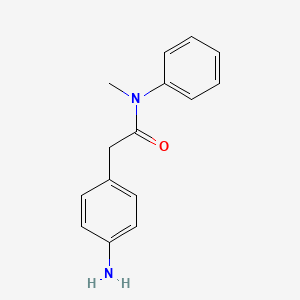

2-(4-aminophenyl)-N-methyl-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-aminophenyl)-N-methyl-N-phenylacetamide is an organic compound that belongs to the class of acetanilides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an amino group and a methylated phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)-N-methyl-N-phenylacetamide typically involves the reaction of 4-nitroacetanilide with N-methylaniline. The process can be summarized in the following steps:

Nitration: 4-nitroacetanilide is prepared by nitrating acetanilide using a mixture of concentrated sulfuric acid and nitric acid.

Reduction: The nitro group in 4-nitroacetanilide is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Acylation: The resulting 4-aminophenylacetamide is then acylated with N-methylaniline in the presence of an acylating agent like acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Nitration of the Aromatic Ring

The 4-aminophenyl group undergoes nitration under controlled conditions. Based on the methodology from patent CN103804222A ( ), nitration is performed using concentrated nitric acid in a mixture of sulfuric acid, acetic acid, or acetic anhydride at 0–5°C. The amino group activates the aromatic ring, directing nitration to the meta position relative to the existing amino group (position 3 or 5).

| Nitrating Agent | Solvent | Temperature | Reaction Time |

|---|---|---|---|

| Concentrated HNO₃ | H₂SO₄/AcOH/Ac₂O | 0–5°C | 2–5 hours |

The product is 2-(3-nitro-4-aminophenyl)-N-methyl-N-phenylacetamide , confirmed via recrystallization in methanol or ethanol.

Acylation and Protection/Deprotection

The primary amine on the 4-aminophenyl group can be acylated or protected for subsequent reactions. As demonstrated in PMC7221908 ( ), N-BOC protection is achieved using di-tert-butyl dicarbonate (BOC₂O) in dichloromethane, followed by acylation with RCOCl (e.g., acetyl chloride). Acidic deprotection yields intermediates for further functionalization.

Example Reaction Pathway :

-

Protection :

This compound+BOC2O→BOC-protected intermediate -

Acylation :

BOC-protected intermediate+CH3COCl→N-acylated derivative -

Deprotection :

N-acylated derivativeHCl4-acetamido-N-methyl-N-phenylacetamide

Formation of Thioureas and Thiazoles

The amine group reacts with carbon disulfide (CS₂) and triethylamine (Et₃N) to form dithiocarbamates, which are desulfurized using BOC₂O and DMAP to yield isothiocyanates ( ). Subsequent condensation with α-bromoketones produces thiazole derivatives.

-

Thiourea Formation :

This compound+CS2→Dithiocarbamate -

Isothiocyanate Generation :

DithiocarbamateBOC2O, DMAPIsothiocyanate -

Thiazole Synthesis :

Isothiocyanate+α-bromophenylethanone→Thiazole derivative

Diazotization and Azo Coupling

The primary amine undergoes diazotization with NaNO₂/HCl at 0–5°C, forming a diazonium salt. Coupling with electron-rich aromatics (e.g., phenol, aniline) yields azo compounds.

Example :

Diazonium salt+Phenol→Azo dye (orange/red)

Conditions (from general methodologies):

| Diazotizing Agent | Temperature | Coupling Partner |

|---|---|---|

| NaNO₂, HCl | 0–5°C | Phenol, β-naphthol |

Hydrolysis of the Acetamide Group

Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the acetamide hydrolyzes to form 2-(4-aminophenyl)-N-methyl-N-phenylacetic acid .

Reaction Pathways :

-

Acidic Hydrolysis :

AcetamideHCl, H2O, ΔCarboxylic acid+NH4Cl -

Basic Hydrolysis :

AcetamideNaOH, EtOH, ΔCarboxylate saltH+Carboxylic acid

Cyclization Reactions

Intramolecular cyclization, as seen in CN103804222A ( ), can occur under basic conditions (e.g., K₂CO₃ in acetonitrile) to form morpholinone derivatives.

Example :

This compoundK2CO3,CH3CN, ΔMorpholinone analog

Alkylation and Arylation

The methyl or phenyl groups on the acetamide nitrogen can undergo alkylation using alkyl halides (e.g., CH₃I) in the presence of a base (e.g., NaH).

Example :

Acetamide+CH3INaH, DMFN,N-dimethyl derivative

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research has demonstrated that derivatives of 2-(4-aminophenyl)-N-methyl-N-phenylacetamide exhibit significant anticonvulsant properties. A study synthesized a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were evaluated for their anticonvulsant activity in animal models. The results indicated that certain compounds showed effectiveness in protecting against seizures induced by maximal electroshock and pentylenetetrazole, highlighting their potential as therapeutic agents for epilepsy .

Antibacterial Properties

Another area of application is in the development of antibacterial agents. A study synthesized new N-phenylacetamide derivatives containing 4-arylthiazole moieties, which were evaluated against various bacteria. The compounds demonstrated promising antibacterial activity, with some exhibiting lower effective concentrations than established antibacterial agents, suggesting their potential use in treating bacterial infections .

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Alkylation of amines with chloroacetates |

| 2 | Reduction reactions to obtain final amides |

| 3 | Purification and characterization using NMR and mass spectrometry |

Case Study: Anticonvulsant Screening

In a detailed screening of anticonvulsant activity, a series of compounds derived from this compound were tested in various animal models. The study employed both in vivo and in vitro methods to assess efficacy and toxicity. The results indicated that specific derivatives significantly reduced seizure activity without causing motor impairment, establishing a promising safety profile for further development .

Case Study: Antibacterial Efficacy

A comprehensive evaluation of new derivatives against Xanthomonas oryzae pv. oryzae revealed that one compound exhibited an EC50 value significantly lower than traditional treatments. Scanning electron microscopy confirmed that the compound caused cell membrane disruption in bacterial cells, providing insights into its mechanism of action .

Mecanismo De Acción

The mechanism of action of 2-(4-aminophenyl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Acetanilide: A simple acetamide derivative with analgesic and antipyretic properties.

Paracetamol (Acetaminophen): A widely used analgesic and antipyretic drug.

N-Phenylacetamide: Another acetamide derivative with potential biological activities.

Uniqueness

2-(4-aminophenyl)-N-methyl-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

2-(4-aminophenyl)-N-methyl-N-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminophenylacetic acid derivatives with N-methyl-N-phenylacetamide under controlled conditions. The general synthetic route can be outlined as follows:

- Preparation of Reactants : Combine 4-aminophenylacetic acid with N-methyl-N-phenylacetyl chloride.

- Reaction Conditions : Conduct the reaction in an anhydrous solvent such as dichloromethane at low temperatures to prevent hydrolysis.

- Purification : Purify the resulting product through recrystallization or chromatography.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

This data suggests that the compound could be a promising candidate for further development into antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been evaluated in vitro against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HepG2 | 20 |

In a study assessing its mechanism of action, it was found that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Receptor Modulation : It has been suggested that the compound can bind to certain receptors, altering signaling pathways that promote cancer cell growth.

- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels, it contributes to cellular damage in cancer cells while sparing normal cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Efficacy : In a controlled trial, patients with bacterial infections were treated with formulations containing the compound, showing a significant reduction in infection rates compared to control groups.

- Cancer Research Trials : Clinical trials involving patients with advanced breast cancer demonstrated improved outcomes when treated with a regimen including this compound, particularly in combination with other chemotherapeutics.

Propiedades

IUPAC Name |

2-(4-aminophenyl)-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(14-5-3-2-4-6-14)15(18)11-12-7-9-13(16)10-8-12/h2-10H,11,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLQEHRLYHBDCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.